Methyl 3-iodo-4-(piperidin-1-yl)benzoate
Overview
Description
“Methyl 3-iodo-4-(piperidin-1-yl)benzoate” is a chemical compound with the molecular formula C13H16INO2 . It has been extensively studied for its biological properties and potential applications in various fields of research and industry.
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 345.176 Da and the monoisotopic mass is 345.022552 Da .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 345.18 g/mol. Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are not explicitly mentioned in the search results .Scientific Research Applications
Radiolabeled Probes for σ Receptors
Methyl 3-iodo-4-(piperidin-1-yl)benzoate and its derivatives have been explored as potential radiolabeled probes for σ receptors. A study by Waterhouse et al. (1997) synthesized several halogenated 4-(phenoxymethyl)piperidines as potential σ receptor ligands, examining their affinity, selectivity, and in vivo behavior in rats. This research suggests that these compounds, including iodinated ligands, could be useful for tomographic studies of σ receptors in the brain and other organs (Waterhouse, Mardon, Giles, Collier, & O'Brien, 1997).
Synthetic Approaches in Drug Development
Z. Luo and M. Naguib (2012) discussed a synthetic approach for a selective CB2 receptor agonist, involving steps like palladium-catalyzed tandem intramolecular Heck/Suzuki cross coupling. This process, starting from 3-hydroxy-4-iodo benzoic acid, highlights the importance of such compounds in the development of receptor-specific drugs (Luo & Naguib, 2012).
Alkyne-Iminium Ion Cyclizations
Research by Arnold, Overman, Sharp, and Witschel (2003) described the use of 1-benzyl-3-(1-iodoethylidene)piperidine in nucleophile-promoted alkyne-iminium ion cyclizations. This highlights the compound's role in complex chemical reactions, contributing to the synthesis of various organic compounds (Arnold, Overman, Sharp, & Witschel, 2003).
In Vivo Metabolism Studies
Richter et al. (2022) explored the in vitro metabolic fate of synthetic cannabinoid receptor agonists, including compounds based on the structure of this compound. These studies are crucial for understanding the metabolism, potential interactions, and toxicological profiles of such compounds (Richter, Wagmann, Kavanagh, Brandt, & Meyer, 2022).
Pharmacokinetics of Novel Inhibitors
Teffera et al. (2013) investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of new anaplastic lymphoma kinase inhibitors. These studies, involving compounds with structural similarities to this compound, provide insights into the metabolic pathways and clearance rates of potential cancer treatments (Teffera, Berry, Brake, Lewis, Saffran, Moore, Liu, & Zhao, 2013).
Safety and Hazards
The safety data sheet of a related compound, “Methyl 3-iodo-4-(piperazin-1-yl)benzoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
methyl 3-iodo-4-piperidin-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIANCJONAAJTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661073 | |
Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-63-5 | |
Record name | Methyl 3-iodo-4-(piperidin-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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